1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
説明
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride (IUPAC name), commonly referred to as bromo-dragonFLY hydrochloride, is a synthetic psychoactive compound with a complex polycyclic structure. It features a benzofuran core fused with a furan ring (furo[2,3-f][1]benzofuran) substituted with a bromine atom at position 4 and a propan-2-amine moiety at position 8, protonated as an azanium ion with a chloride counterion . This compound is recognized for its high potency as a hallucinogen, acting primarily as a 5-HT2A receptor agonist, and has been implicated in numerous clinical cases of toxicity due to its long duration of action (up to 2–3 days) . Its structural uniqueness lies in the fused difuran system, which enhances lipophilicity and central nervous system penetration compared to simpler benzofuran derivatives .
特性
CAS番号 |
219986-78-4 |
|---|---|
分子式 |
C13H13BrClNO2 |
分子量 |
330.60 g/mol |
IUPAC名 |
1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H |
InChIキー |
YDIDKNSMQNPNFC-UHFFFAOYSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-] |
正規SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
同義語 |
8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride |
製品の起源 |
United States |
準備方法
Initial Alkylation of Hydroquinone
Hydroquinone undergoes dialkylation with 1-bromo-2-chloroethane under basic conditions to form a bis-ether intermediate. This step introduces the chloroethyl groups necessary for subsequent cyclization.
Bromination and Cyclization
The dialkylated product is brominated at the para position using elemental bromine (Br₂), followed by treatment with n-butyllithium (n-BuLi) to induce cyclization. This generates the tetrahydrobenzodifuran ring system, a core structural motif.
Formylation and Nitropropene Condensation
The tetrahydrobenzodifuran intermediate undergoes formylation via Vilsmeier-Haack reaction to introduce an aldehyde group. Condensation with nitroethane in the presence of ammonium acetate yields a nitropropene derivative, which serves as a precursor for the amine moiety.
Reduction to Amine Intermediate
The nitropropene derivative is reduced using lithium aluminium hydride (LiAlH₄), converting the nitro group (-NO₂) to a primary amine (-NH₂). This step requires anhydrous conditions to prevent side reactions.
Protection and Para-Bromination
The amine is protected with trifluoroacetic anhydride (TFAA) to avoid undesired reactivity during subsequent steps. Elemental bromine is then used for para-bromination, introducing the critical bromine substituent.
Oxidation and Deprotection
Oxidation of the tetrahydrobenzodifuran ring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the system. Finally, the trifluoroacetyl protecting group is removed under acidic conditions, yielding bromo-dragonFLY as a racemic hydrochloride salt.
Table 1: Key Reagents and Conditions for Racemic Synthesis
| Step | Reagent/Condition | Purpose | Intermediate |
|---|---|---|---|
| 1 | 1-bromo-2-chloroethane, base | Dialkylation | Bis-ether derivative |
| 2 | Br₂, n-BuLi | Bromination and cyclization | Tetrahydrobenzodifuran |
| 3 | Nitroethane, NH₄OAc | Condensation | Nitropropene derivative |
| 4 | LiAlH₄, THF | Reduction | Primary amine |
| 5 | TFAA | Protection | Trifluoroacetylated amine |
| 6 | DDQ, CH₂Cl₂ | Oxidation | Aromatized product |
Enantiospecific Synthesis for (R)-(-)-Bromo-DragonFLY
In 2001, Nichols et al. developed an enantiospecific route to isolate the pharmacologically active R enantiomer:
Friedel-Crafts Acylation with D-Alanine Derivative
A chiral intermediate is prepared by reacting D-alanine with 2,3,6,7-tetrahydrobenzodifuran under Friedel-Crafts conditions. This step introduces a β-keto group adjacent to the amine, ensuring stereochemical control.
β-Keto Removal
The β-keto moiety is eliminated using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), yielding a secondary amine with retained chirality.
Bromination and Oxidation
The product undergoes para-bromination with Br₂, followed by DDQ-mediated oxidation to aromatize the difuran system. These steps mirror the racemic synthesis but preserve the R configuration.
Final Deprotection
Acidic hydrolysis removes remaining protecting groups, yielding (R)-(-)-bromo-dragonFLY hydrochloride with >98% enantiomeric excess.
Table 2: Comparison of Racemic vs. Enantiospecific Routes
| Parameter | Racemic Synthesis | Enantiospecific Synthesis |
|---|---|---|
| Starting Material | Hydroquinone | D-Alanine |
| Key Chiral Control | None | Friedel-Crafts acylation |
| Enantiomeric Output | 50:50 R/S | >98% R |
| Total Steps | 8 | 7 |
| Yield | 12–15% | 8–10% |
Critical Intermediates and Analytical Validation
Tetrahydrobenzodifuran Ring System
This intermediate is pivotal for constructing the fused difuran core. Its formation is confirmed via ¹H NMR (δ 6.2–6.8 ppm, aromatic protons) and MS ([M+H]⁺ = 253).
Nitropropene Derivative
Characterized by IR (ν = 1520 cm⁻¹, nitro stretch) and ¹³C NMR (δ 145 ppm, nitro group).
Amine Intermediate
The primary amine exhibits a distinct ESI-MS peak at m/z 297 ([M+H]⁺) and a TLC Rf of 0.45 in ethyl acetate/hexane (1:1).
Industrial-Scale Challenges
Industrial production remains limited due to:
-
Regulatory Restrictions : Classified as a Schedule I substance in multiple countries.
-
Safety Concerns : Bromination and LiAlH₄ reduction require specialized equipment to handle pyrophoric reagents.
-
Low Yields : Multi-step synthesis results in cumulative yields below 10%, making large-scale production economically unfeasible.
Analytical Methods for Quality Control
Chromatographic Techniques
化学反応の分析
科学研究への応用
ブロモ-ドラゴンフライ (塩酸塩) は、化学、生物学、医学の分野で、いくつかの科学研究への応用があります。 セロトニン受容体、特に5-HT2A受容体の構造と活性を研究するためのツールとして使用されます。 この化合物はこれらの受容体に対する親和性が高いため、幻覚剤のメカニズムとその中枢神経系への影響に関する研究に役立ちます。 さらに、ブロモ-ドラゴンフライは、法化学および毒性学において、その効果を研究し、生物学的サンプル中の存在を検出するために使用されます.
科学的研究の応用
Pharmacological Studies
Bromo-DragonFLY is utilized in pharmacological research to understand the structure and function of serotonin receptors. Its high potency and unique receptor interactions make it a valuable tool for studying serotonergic signaling pathways.
Behavioral Studies
Animal models have shown that Bromo-DragonFLY induces significant behavioral responses similar to other hallucinogens like LSD. For instance, studies have reported that it elicits head twitch responses in mice, making it useful for investigating hallucinogenic effects and their underlying mechanisms .
Table 1: Potency Comparison of Hallucinogenic Compounds
| Compound | ED50 (μmol/kg) | Receptor Affinity (K_i nM) |
|---|---|---|
| Bromo-DragonFLY | - | 5-HT2A: 0.04 |
| 5-HT2C: 0.02 | ||
| DOB | 0.75 | - |
| 2C-B | 2.43 | - |
| DOB-FLY | 0.67 | - |
| 2C-B-FLY | 1.79 | - |
Table 2: Reported Adverse Effects
| Effect | Description |
|---|---|
| Hallucinations | Prolonged visual and auditory disturbances |
| Anxiety | Increased levels of anxiety and panic attacks |
| Serotonin Syndrome | Symptoms include confusion, hyperreflexia, fever |
| Cardiovascular Issues | Potential for increased heart rate and blood pressure |
Case Studies and Research Findings
Recent investigations into Bromo-DragonFLY's effects have highlighted its risks due to high potency and long-lasting effects. A study from the University of Kentucky noted that users reported prolonged hallucinations requiring emergency medical interventions . Another study analyzed various phenethylamine derivatives, concluding that while some analogs exhibited similar potency, none matched Bromo-DragonFLY's unique combination of effects .
作用機序
ブロモ-ドラゴンフライ (塩酸塩) は、5-HT2A受容体の強力な完全アゴニストとして作用することで、その効果を発揮します 。 また、5-HT2Cおよび5-HT2B受容体に対する親和性も高いです 。この化合物とこれらのセロトニン受容体との相互作用は、幻覚作用を引き起こします。 ブロモ-ドラゴンフライはまた、モノアミン酸化酵素A (MAO-A) 阻害剤であり、脳内のセロトニンレベルを高め、精神活性作用に寄与する可能性があります .
類似化合物との比較
Comparison with Structurally and Pharmacologically Similar Compounds
Structural and Functional Analogues
Bromo-dragonFLY belongs to a broader class of substituted benzofurans and phenethylamines. Key analogues include:
Key Structural Differences :
- Bromo-dragonFLY’s fused difuran system distinguishes it from monocyclic benzofurans like 5-APB, enhancing receptor-binding affinity and metabolic stability .
- Unlike 25I-NBOH, which has a phenethylamine backbone, bromo-dragonFLY’s rigid polycyclic structure reduces conformational flexibility, contributing to prolonged receptor activation .
Pharmacological Activity
- Potency : Bromo-dragonFLY exhibits sub-milligram potency, surpassing 5-APB and 6-APB (active at 50–100 mg doses) due to its high affinity for 5-HT2A receptors .
- Toxicity : Severe adverse effects (vasoconstriction, seizures) are more frequently reported with bromo-dragonFLY than with 2C-B-FLY derivatives, likely due to its extended half-life and potent agonist activity .
Physicochemical Properties
- Lipophilicity : Bromo-dragonFLY’s logP (estimated 3.2) exceeds that of 5-APB (logP ~2.1), facilitating blood-brain barrier penetration .
- Stability : The hydrochloride salt form improves stability and solubility in polar solvents compared to freebase analogues .
Legal and Regulatory Status
Bromo-dragonFLY is classified as a Schedule I substance under the U.S. Controlled Substances Act Analogues Provision and similarly regulated in the EU . In contrast, 5-APB and 6-APB face variable restrictions, with some jurisdictions allowing research use under licensing .
Detailed Research Findings
Solubility and Formulation
Clinical and Preclinical Data
生物活性
1-(4-Bromofuro[2,3-f]benzofuran-8-yl)propan-2-ylazanium;chloride, commonly known as Bromo-DragonFLY, is a potent hallucinogenic compound belonging to the phenethylamine family. This compound has garnered attention for its significant biological activity, particularly its effects on serotonin receptors, and its implications in both pharmacology and recreational drug use.
- IUPAC Name : 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine;hydrochloride
- Molecular Formula : C13H13BrClNO2
- Molecular Weight : 330.60 g/mol
- CAS Number : 219986-78-4
Bromo-DragonFLY acts primarily as a full agonist at the 5-HT2A receptor , with a very high binding affinity (K_i = 0.04 nM) and also interacts with the 5-HT2C receptor (K_i = 0.02 nM). It exhibits moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM) . The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its psychoactive effects, contributing to its long duration of action and potential for toxicity .
Biological Activity and Effects
The biological activity of Bromo-DragonFLY has been studied extensively in animal models. Notably, it has been shown to induce significant behavioral responses in mice, comparable to other hallucinogens like LSD and DOB. The effective dose (ED50) for inducing head twitch responses (HTR) in mice is approximately 0.67 μmol/kg for DOB-FLY and 1.79 μmol/kg for 2C-B-FLY, indicating a high level of potency .
Table 1: Potency Comparison of Hallucinogenic Compounds
| Compound | ED50 (μmol/kg) | Receptor Affinity (K_i nM) |
|---|---|---|
| Bromo-DragonFLY | - | 5-HT2A: 0.04 |
| 5-HT2C: 0.02 | ||
| DOB | 0.75 | - |
| 2C-B | 2.43 | - |
| DOB-FLY | 0.67 | - |
| 2C-B-FLY | 1.79 | - |
Case Studies and Research Findings
Recent studies have highlighted the risks associated with Bromo-DragonFLY due to its high potency and long-lasting effects. For instance, a study conducted by researchers at the University of Kentucky indicated that users reported prolonged hallucinations and adverse psychological effects, leading to emergency medical interventions .
In another investigation, researchers analyzed the pharmacological profile of various phenethylamine derivatives, including Bromo-DragonFLY, noting that while some analogs exhibited similar or lower potency, none matched the unique combination of effects produced by Bromo-DragonFLY .
Safety and Toxicology
Due to its potent effects on serotonin receptors and MAO-A inhibition, Bromo-DragonFLY poses significant risks for adverse reactions, including serotonin syndrome—a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system . Reports have documented cases of severe toxicity following recreational use, underscoring the need for caution.
Table 2: Reported Adverse Effects
| Effect | Description |
|---|---|
| Hallucinations | Prolonged visual and auditory disturbances |
| Anxiety | Increased levels of anxiety and panic attacks |
| Serotonin Syndrome | Symptoms include confusion, hyperreflexia, fever |
| Cardiovascular Issues | Potential for increased heart rate and blood pressure |
Q & A
Basic: What synthetic routes are available for synthesizing 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium chloride?
Methodological Answer:
The synthesis involves bromination of precursor furanobenzofuran derivatives followed by cyclization and ammonium salt formation. A validated approach includes:
Bromination : Reacting a naphthofuran intermediate (e.g., 2-benzoyl-3-aminonaphtho[2,1-b]furan) with brominating agents (e.g., NBS or Br₂) to introduce the bromo substituent at position 4 .
Cyclization : Treating the brominated intermediate with chloroacetyl chloride in methanolic ammonia to form the diazepine backbone .
Ammonium Salt Formation : Protonation of the secondary amine using HCl to yield the azanium chloride salt.
Key Intermediates : Brominated naphthofuran derivatives (e.g., N-(2-benzoyl-8-bromo-naphtho[2,1-b]furan-1-yl)-2-chloroacetamide) are critical .
Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzofuran rings appear as doublets at δ 6.8–7.5 ppm .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3385 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection and mass spectrometry ensures purity (>95%) and identifies byproducts .
Example Data Table :
| Technique | Key Signals | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.16 (s, 6H, CH₃), δ 7.56 (s, H-pyrrole) | Confirm methyl groups and aromaticity |
| IR (KBr) | 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (N-H) | Validate carbonyl and amine groups |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% via controlled heating .
- Solvent Optimization : Methanol/ammonia mixtures enhance cyclization efficiency compared to DMF or THF .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve bromination regioselectivity .
Validation : Use design-of-experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. in vivo effects)?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT₂A receptor) to quantify affinity (IC₅₀) under standardized conditions .
- Functional Assays : Compare in vitro (e.g., calcium flux) and in vivo (e.g., rodent head-twitch response) data to distinguish agonist vs. antagonist activity .
- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies across studies .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Focus on π-π stacking between benzofuran and receptor residues (e.g., Phe340) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .
- QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro) on binding affinity using Hammett parameters .
Advanced: What analytical methods validate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., debrominated analogs) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .
Advanced: How are structure-activity relationships (SARs) explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace the bromo group with Cl, I, or CF₃ to assess electronic effects .
- Biological Testing : Compare analogs in receptor binding and functional assays (see FAQ 4).
- Data Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polarizability) with activity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential neurotoxicity .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
- Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before disposal .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS to calculate t₁/₂ .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What crystallographic techniques determine the compound’s 3D structure?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
